molecular formula C19H13NO4S B11014379 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate

3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate

Cat. No.: B11014379
M. Wt: 351.4 g/mol
InChI Key: RKPLCLUAPIKECO-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate is an organic compound with the molecular formula C19H13NO4S. It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of applications in medicinal chemistry, materials science, and industrial chemistry . The compound features a benzoxazole ring fused with a phenyl group and a benzenesulfonate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate typically involves the reaction of 2-aminophenol with substituted benzaldehydes under specific conditions. One common method includes the use of catalysts such as FeCl3 in toluene at elevated temperatures (e.g., 110°C) for extended periods (e.g., 24 hours) to achieve high yields . Other methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of benzoxazole derivatives, including this compound, often employs large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13NO4S

Molecular Weight

351.4 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) benzenesulfonate

InChI

InChI=1S/C19H13NO4S/c21-25(22,16-9-5-2-6-10-16)24-15-11-12-17-18(13-15)23-20-19(17)14-7-3-1-4-8-14/h1-13H

InChI Key

RKPLCLUAPIKECO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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